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4-O-Methyl-D-glucose-d3

Cat. No.: B13849113
M. Wt: 197.20 g/mol
InChI Key: UGQUOHHDWLIZQM-DDZTUYPPSA-N
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Description

Significance of Deuterated Monosaccharides as Metabolic Probes

Among the various stable isotopes, deuterium (B1214612) (²H), a heavy isotope of hydrogen, has proven particularly useful in the study of carbohydrate metabolism. humankinetics.com Deuterated monosaccharides, such as deuterium-labeled glucose, are powerful metabolic probes because they are structurally very similar to their 'native' counterparts, ensuring that their metabolism is not significantly altered by the label. rsc.org This "label-free" approach is a significant advantage over methods that require bulky chemical labels, which can interfere with the very processes being studied. rsc.org

The development of deuterated probes has been instrumental in overcoming the challenges associated with other labeling techniques. rsc.org They are generally easier and less expensive to handle than radiolabeled carbohydrates. rsc.org Furthermore, advanced analytical techniques like nuclear reaction analysis and deuterium magnetic resonance spectroscopy (DMRS) can be employed to monitor the uptake and metabolic conversion of these deuterated sugars in real-time. rsc.orgresearchgate.net These methods provide a dynamic view of metabolic fluxes, offering crucial information for understanding nutrient acquisition and cellular metabolism. rsc.orgresearchgate.net The synthesis of specifically deuterated D-glucose and its analogs has provided researchers with essential tools to investigate the molecular mechanisms of carbohydrate metabolism and its interference by various agents. nih.govnih.gov

Overview of 4-O-Methyl-D-glucose-d3 in Biochemical Investigations

4-O-Methyl-D-glucose is a naturally occurring methylated sugar found in plant hemicellulose. evitachem.com Its unique structure, with a methyl group at the 4-position, makes it a valuable tool in biochemical research. evitachem.com The deuterated form, this compound, is an isotopically labeled analogue that serves as a powerful probe in metabolic studies. doveresearchlab.compharmaffiliates.com

The primary application of this compound is in the study of enzyme kinetics and carbohydrate metabolism. evitachem.com Specifically, it has been utilized to investigate reversible inhibitors of β-glucosidase. doveresearchlab.compharmaffiliates.com The presence of the methoxy (B1213986) group alters its interaction with enzymes compared to unmodified glucose, which can enhance selectivity in certain enzymatic pathways. evitachem.com The deuterium label allows for precise tracking of the molecule and its metabolites using mass spectrometry, providing detailed insights into metabolic pathways and enzyme mechanisms.

Below is a table summarizing the key properties of 4-O-Methyl-D-glucose and its deuterated analogue:

Property4-O-Methyl-D-glucoseThis compound
Molecular Formula C₇H₁₄O₆ nih.govC₇H₁₁D₃O₆ pharmaffiliates.com
Molecular Weight 194.18 g/mol nih.govsynthose.com197.22 g/mol
CAS Number 4132-38-1 evitachem.comNot available
Primary Application Model substrate for enzyme kinetics and carbohydrate metabolism. evitachem.comIsotope-labeled analogue for studying reversible inhibitors of β-glucosidase. doveresearchlab.compharmaffiliates.com
Key Feature Methyl group at the 4-position alters enzymatic interactions. evitachem.comDeuterium label allows for precise metabolic tracing.

The use of this compound, in conjunction with advanced analytical techniques, continues to be a valuable strategy for elucidating the complex and vital processes of carbohydrate metabolism.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O6 B13849113 4-O-Methyl-D-glucose-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O6

Molecular Weight

197.20 g/mol

IUPAC Name

(3R,4R,5S,6R)-6-(hydroxymethyl)-5-(trideuteriomethoxy)oxane-2,3,4-triol

InChI

InChI=1S/C7H14O6/c1-12-6-3(2-8)13-7(11)5(10)4(6)9/h3-11H,2H2,1H3/t3-,4-,5-,6-,7?/m1/s1/i1D3

InChI Key

UGQUOHHDWLIZQM-DDZTUYPPSA-N

Isomeric SMILES

[2H]C([2H])([2H])O[C@@H]1[C@H](OC([C@@H]([C@H]1O)O)O)CO

Canonical SMILES

COC1C(OC(C(C1O)O)O)CO

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment of 4 O Methyl D Glucose D3

Stereoselective Synthesis Routes for O-Methylated Glucose Derivatives

The creation of O-methylated glucose derivatives necessitates stereoselective methods to ensure the correct configuration of the final product. Both chemical and enzymatic approaches have been developed for this purpose.

Chemical Synthesis Approaches

Chemical synthesis of O-methylated glucose derivatives often involves a multi-step process that includes the use of protecting groups to selectively methylate the desired hydroxyl group. A common strategy begins with the protection of other reactive hydroxyl groups on the glucose molecule, followed by methylation of the C4 hydroxyl group, and subsequent deprotection.

For instance, the synthesis of 3,6-Di-O-methyl-D-glucose can be achieved by first converting D-glucurono-6,3-lactone into its 1,2-O-isopropylidene derivative. google.com The remaining free hydroxyl group at the 5-position can be blocked, followed by reduction and methylation steps. google.com Acid hydrolysis then removes the protecting groups to yield the final product. google.com This highlights a typical workflow involving protection, modification, and deprotection.

Another approach involves the use of specific reagents to achieve methylation. For example, dimethyl sulfate (B86663) or methyl iodide with silver oxide in N,N-dimethylmethanamide can be used for methylation of hydroxyl groups. libretexts.org The choice of solvent and reagents can influence the stereoselectivity of the reaction. For the stereoselective construction of α-glucosyl linkages, for example, the activation of a per-benzylated glucosyl imidate donor with trimethylsilyltriflate and DMF has been shown to be effective for secondary alcohols. acs.org

The synthesis of various O-methylated glucose derivatives has been reported, including 2,5,6-tri-O-methyl-D-glucose and 3,5-di-O-methyl-D-glucose, demonstrating the versatility of chemical synthesis in targeting different positions on the glucose ring. cdnsciencepub.comacs.org A general route for preparing methyl 4-O-methyl-α-D-glucopyranuronate involves the debenzylation of a protected precursor using palladium on activated charcoal under a hydrogen atmosphere. mdpi.com

Starting MaterialKey Reagents/StepsProduct
D-glucurono-6,3-lactoneIsopropylidene protection, reduction, methylation, hydrolysis3,6-di-O-methyl-D-glucose google.com
D-glucoseProtection, methylation (dimethyl sulfate or methyl iodide), deprotectionO-methylated glucose derivatives libretexts.org
Tetra-O-benzyl thioglucoside & Tri-O-benzyl-α-O-methyl glucose acceptorNIS, TMSOTf, DMFα-1,4-glucosyl linked disaccharide acs.org
Methyl (benzyl 2,3-di-O-benzyl-4-O-methyl-β-D-glucopyranosid)uronate10% Pd on activated charcoal, H2Methyl 4-O-methyl-α-D-glucopyranuronate mdpi.com

Enzymatic Synthesis Pathways for Related Glucuronic Acid Derivatives

Enzymatic synthesis offers an alternative, often more environmentally friendly, approach to producing sugar derivatives. uliege.be Lipases, for example, have been successfully used to catalyze the esterification of D-glucuronic acid and glucose. uliege.be For instance, Candida antarctica lipase (B570770) can be used in a reactor with molecular sieves to drive the reaction towards the formation of glucuronic acid esters. uliege.be

While direct enzymatic synthesis of 4-O-Methyl-D-glucose is less commonly described, the principles of enzymatic catalysis in carbohydrate chemistry are well-established. nih.gov Biocatalysis, including the use of single enzymes, multi-enzyme cascades, and whole-cell systems, is a promising method for producing D-glucuronic acid and its derivatives. nih.gov These methods can offer high efficiency and specificity. nih.gov For example, UDP-glucuronyltransferases (UDP-GTs) are enzymes responsible for glucuronidation in living organisms, a process that involves the transfer of glucuronic acid to a substrate. wikipedia.org Such enzymatic machinery could potentially be engineered for specific methylation and labeling reactions.

Deuterium (B1214612) Labeling Strategies at Specific Positions (e.g., d3)

The introduction of a trideuteromethyl (-CD3) group is a key step in synthesizing 4-O-Methyl-D-glucose-d3. This is typically achieved by using a deuterated methylating agent in the chemical synthesis steps described previously. Deuterated compounds are valuable as internal standards in mass spectrometry and for metabolic studies. researchgate.net

The general strategy involves replacing a standard methylating agent like methyl iodide (CH3I) with its deuterated counterpart, trideuteromethyl iodide (CD3I). This substitution is performed during the methylation step of the protected glucose derivative. The high cost of some deuterated reagents has driven the development of more economical synthesis routes. researchgate.net

The use of hydrogen isotope-labeled compounds is a reliable approach for studying the metabolic fate and distribution of molecules. researchgate.net Deuterium labeling can also be used to investigate kinetic isotope effects, where the heavier isotope can lead to a reduction in metabolic rates. nih.gov

Purification and Characterization of Synthetic this compound

Following synthesis, the crude product must be purified and its structure confirmed. Purification is often achieved using chromatographic techniques such as column chromatography on silica (B1680970) gel.

Characterization involves a suite of analytical methods to confirm the identity, purity, and structure of the final compound.

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound, which will be higher than the non-deuterated analogue due to the presence of deuterium. This confirms the successful incorporation of the d3-label.

Chromatographic Analysis : Techniques like thin-layer chromatography (TLC) and gas chromatography (GC) can be used to assess the purity of the final product by comparing its mobility to that of an authentic, non-deuterated standard. google.com

For related methylated polysaccharides, methylation analysis can be performed to determine the types of glycosidic linkages. This involves permethylation of the polysaccharide, hydrolysis, reduction with a deuterated reducing agent like sodium borodeuteride, and acetylation, followed by analysis of the resulting partially methylated alditol acetates. sciepub.com

Application of 4 O Methyl D Glucose D3 in Metabolic Flux Analysis

Tracing Glucose Uptake and Intracellular Distribution

One of the primary applications for a non-metabolizable glucose analog like 4-O-Methyl-D-glucose-d3 is in the precise measurement of glucose transport rates into the cell. revvity.co.jp Because it is recognized and transported by glucose transporters (GLUTs) similarly to D-glucose, but is not subsequently metabolized, it allows researchers to isolate the kinetics of transport from downstream metabolic events. science.govnih.gov

Studies using the similar compound 3-O-Methyl-D-glucose have shown that it is readily transported into cells but is not phosphorylated by hexokinase, the first enzymatic step in glycolysis. revvity.co.jpnih.gov This lack of phosphorylation prevents it from being trapped and processed further, meaning its intracellular concentration equilibrates based on transport dynamics alone. revvity.co.jpnih.gov By measuring the rate of accumulation of the deuterated tracer, this compound, inside the cell using mass spectrometry, researchers can calculate the flux of glucose across the cell membrane. This data is vital for understanding how conditions like disease or drug treatments affect a cell's ability to acquire its primary energy source. nih.gov

Tracer TypeExample(s)Primary ApplicationMetabolic Fate
Non-Metabolizable Analog 3-O-Methyl-D-glucose, This compound Glucose Transport/UptakeTransported into the cell but not phosphorylated or metabolized further. revvity.co.jpnih.gov
Partially Metabolizable Analog 2-Deoxy-D-glucose (2-DG)Glucose Uptake & TrappingTransported and phosphorylated by hexokinase, but not metabolized further in glycolysis. revvity.co.jp
Fully Metabolizable Tracer [U-¹³C]-D-glucoseTracing carbon flux through entire metabolic pathwaysTransported, phosphorylated, and its carbon backbone is incorporated into downstream metabolites of glycolysis, PPP, and TCA cycle. nih.govmdpi.com

Elucidation of Glycolytic Pathway Dynamics

The glycolytic pathway is a sequence of reactions that converts glucose into pyruvate (B1213749). nih.gov To study the dynamics and flux through glycolysis, a tracer must be able to enter and be processed by the enzymes of this pathway. mdpi.com

This compound is not a suitable tracer for this purpose. The methylation at the 4-hydroxyl position, similar to methylation at other positions, prevents the molecule from being a substrate for the key enzymes of glycolysis, starting with hexokinase. nih.gov Research on the closely related 3-O-Methyl-D-glucose has demonstrated its metabolic stability and lack of phosphorylation within cells. nih.govresearchgate.net Therefore, this compound cannot be used to measure the rate of glycolytic reactions. Instead, tracers like [U-¹³C]-D-glucose are used, where the labeled carbon atoms can be tracked as they are incorporated into glycolytic intermediates such as fructose-1,6-bisphosphate and pyruvate. mdpi.com

Investigation of Pentose (B10789219) Phosphate (B84403) Pathway Activity

The pentose phosphate pathway (PPP) is a crucial branch of glucose metabolism that produces NADPH for antioxidant defense and ribose-5-phosphate (B1218738) for nucleotide synthesis. frontiersin.orgnih.govwikipedia.org Flux through the PPP begins with glucose-6-phosphate, the product of the first step of glycolysis. mhmedical.com

As this compound is not phosphorylated to glucose-6-phosphate, it cannot enter the pentose phosphate pathway. nih.gov Consequently, it provides no information on the activity or regulation of this pathway. Investigating PPP flux requires metabolizable glucose tracers, often with specific labeling patterns (e.g., [1,2-¹³C₂]-D-glucose), which can reveal the relative activity of the oxidative and non-oxidative branches of the pathway. nih.gov

Analysis of Tricarboxylic Acid Cycle Carbon Flux

The tricarboxylic acid (TCA) cycle is the central hub of cellular respiration, occurring within the mitochondria, where acetyl-CoA derived from pyruvate is oxidized to produce reducing equivalents for ATP synthesis. wikipedia.orgnih.govmicrobenotes.comkegg.jp To trace the entry of glucose-derived carbon into the TCA cycle, a tracer must first be metabolized through glycolysis to pyruvate and then converted to acetyl-CoA. teachmephysiology.com

Given that this compound does not enter glycolysis, it cannot be converted to pyruvate and subsequently cannot contribute its carbon backbone to the TCA cycle. nih.govresearchgate.net Therefore, it is not used for analyzing TCA cycle carbon flux. Stable isotope tracing of the TCA cycle is effectively performed using ¹³C-labeled glucose, which allows researchers to measure the incorporation of labeled carbons into cycle intermediates like citrate, α-ketoglutarate, and malate. mdpi.com

Metabolic PathwaySuitable Isotopic Tracer(s)Rationale for SuitabilityInapplicability of this compound
Glycolysis [U-¹³C]-D-glucose, [1,2-¹³C₂]-D-glucoseMetabolized by glycolytic enzymes, allowing tracking of carbon through intermediates. mdpi.comNot a substrate for hexokinase; does not enter the pathway. nih.gov
Pentose Phosphate Pathway [1,2-¹³C₂]-D-glucoseSpecific labeling patterns reveal relative pathway activity upon conversion from glucose-6-phosphate. nih.govCannot be converted to glucose-6-phosphate, the entry point of the PPP. mhmedical.com
TCA Cycle [U-¹³C]-D-glucose, [¹³C]-PyruvateTraces carbon from glucose through glycolysis to pyruvate and into TCA cycle intermediates. mdpi.comCannot be metabolized to pyruvate/acetyl-CoA to enter the cycle. teachmephysiology.com
Anaplerosis/Cataplerosis [U-¹³C]-D-glucose, [¹³C]-GlutamineTracks the replenishment (anaplerosis) and withdrawal (cataplerosis) of TCA cycle intermediates derived from glucose or other sources.Does not enter the TCA cycle to participate in these fluxes.

Interrogation of Anaplerotic and Cataplerotic Pathways

Anaplerosis refers to the replenishment of intermediates of the TCA cycle that are extracted for biosynthesis (a process known as cataplerosis). nih.gov These pathways are vital for maintaining TCA cycle function while supporting cell growth and proliferation. Studying these fluxes involves tracking how carbons from sources like glucose or amino acids enter or exit the cycle.

Because this compound is metabolically inert and does not contribute carbons to the TCA cycle pool, it cannot be used to interrogate anaplerotic or cataplerotic pathways. nih.gov This type of analysis relies on metabolizable tracers, such as uniformly labeled ¹³C-glucose or ¹³C-glutamine, which can clearly delineate the contributions of different substrates to the pool of TCA cycle intermediates.

Mechanistic Investigations Using 4 O Methyl D Glucose D3

Studies on Glucose Transporter Kinetics and Specificity

4-O-Methyl-D-glucose-d3, and its non-deuterated analog, serve as valuable probes for studying the kinetics and specificity of facilitative glucose transporters (GLUTs). The methyl group at the 4-position prevents the molecule from being a substrate for downstream metabolic enzymes like hexokinase, meaning its intracellular concentration is determined primarily by transport activity across the cell membrane. This characteristic is analogous to the more commonly studied 3-O-Methyl-D-glucose, which is transported into cells but not phosphorylated. nih.govresearchgate.net

The use of these analogs allows researchers to measure the rate of transport without the confounding variable of subsequent metabolism. Studies on various glucose transporters reveal distinct kinetic parameters. For instance, the transport of 3-O-Methyl-D-glucose across the plasma membrane of isolated rat hepatocytes follows Michaelis-Menten kinetics. nih.gov The initial rates of transport show a dependency on the sugar concentration, and the process was found to be symmetrical with no evidence of substrate stimulation from the trans side of the membrane. nih.gov This allows for the determination of key kinetic parameters, Vmax and Km, for different transport scenarios such as zero-trans entry and equilibrium exchange. nih.gov

The deuterated methyl group in this compound allows for sensitive detection and quantification by techniques like mass spectrometry, enabling precise tracking of its movement across cellular membranes. This is particularly useful in distinguishing the probe molecule from endogenous glucose and other metabolites. While specific kinetic data for 4-O-Methyl-D-glucose is less common than for its 3-O-methyl counterpart, the principles of its use are identical. The specificity of different GLUT isoforms can be compared by measuring their respective transport efficiencies for this analog.

Kinetic Parameters of 3-O-Methyl-D-glucose Transport in Rat Hepatocytes nih.gov
Transport ConditionVmax (mmol/litre of cell water per min)Km (mM)
Equilibrium Exchange Entry86.2 +/- 9.718.1 +/- 5.9
Equilibrium Exchange Exit78.8 +/- 5.317.6 +/- 3.5
Zero Trans Exit84.1 +/- 8.416.8 +/- 4.6

Examination of Enzymatic Substrate Specificity and Inhibition Mechanisms

The specific methylation at the C4 hydroxyl group makes this compound a useful tool for probing the substrate specificity of various carbohydrate-acting enzymes.

Beta-glucosidases are enzymes that hydrolyze β-glycosidic bonds, typically at the non-reducing end of a carbohydrate. mdpi.com The substrate specificity of these enzymes can be investigated using modified glucose molecules. For example, sweet almond beta-glucosidase is a family 1 glycohydrolase that catalyzes the hydrolysis of various glycosides, including methyl β-D-glucopyranoside, with a rate enhancement of approximately 4 x 10^15 over spontaneous hydrolysis. nih.gov

By presenting an enzyme with this compound (or its glycoside), researchers can determine if the methyl group at the C4 position hinders binding to the active site or affects the catalytic rate. A lack of activity would suggest that an unhindered C4 hydroxyl group is critical for substrate recognition or the catalytic mechanism. Conversely, if the enzyme can process the molecule, it indicates a degree of flexibility in the active site. Such studies help to map the specific interactions between the substrate and amino acid residues in the enzyme's active site, contributing to a deeper understanding of its biological function and potential for industrial applications. mdpi.com

A key step in glucose metabolism is its phosphorylation to glucose-6-phosphate by enzymes such as hexokinase and glucokinase. nih.gov This reaction "traps" glucose inside the cell and commits it to metabolic pathways. Glucose analogs are frequently used to study this process. For instance, 3-O-methyl-D-glucose can enter the cell via glucose transporters but is not a substrate for hexokinase and cannot be phosphorylated. nih.govresearchgate.net Similarly, the methyl group at the C4 position of 4-O-Methyl-D-glucose is expected to prevent its phosphorylation.

Studies using analogs like 3-O-methyl-D-glucose have shown that it can act as an inhibitor of glucose phosphorylation. nih.gov At high concentrations, it causes a sustained inhibition of glucose-induced insulin (B600854) release in pancreatic islets, partly by impairing the rate of D-glucose phosphorylation by hexokinase and glucokinase. nih.gov By using this compound, researchers can confirm that the C4 hydroxyl group is essential for substrate binding and catalysis by these kinases. The absence of phosphorylation confirms the molecule's utility as a pure transport probe and helps to delineate the structural requirements for kinase activity.

Role in Glycosylation Pathway Studies (e.g., Nucleotide Sugar Synthesis, Glycan Formation)

Glycosylation is the enzymatic process that attaches glycans (carbohydrates) to proteins, lipids, or other organic molecules. This process relies on activated sugar donors, known as nucleotide sugars (e.g., UDP-glucose). wikipedia.orgwikipedia.org These molecules are synthesized in the cytoplasm and transported into the Golgi apparatus and endoplasmic reticulum for use by glycosyltransferases. wikipedia.org

The biosynthesis of nucleotide sugars begins with the phosphorylation of a monosaccharide. nih.gov As 4-O-Methyl-D-glucose is not a substrate for phosphorylation (as discussed in 4.2.2), it cannot enter the conventional pathway for nucleotide sugar synthesis. This makes it a useful negative control in studies of glycosylation. Researchers can use it to verify that a particular biological effect is dependent on the glycosylation pathway rather than simply the presence of a glucose-like molecule. Furthermore, attempts to chemically synthesize UDP-4-O-Methyl-D-glucose-d3 could create a unique probe. Introducing this unnatural nucleotide sugar into a system with glycosyltransferases would allow for investigations into the substrate specificity of these enzymes and potentially lead to the formation of novel, methylated glycans with altered biological properties.

Probing Structural Aspects of Complex Carbohydrates (e.g., Cellodextrins, Cellulose)

The structure of complex polysaccharides like cellulose is difficult to study directly due to their size and insolubility. Therefore, smaller, soluble model compounds that mimic the repeating units of the polymer are synthesized and analyzed. abo.fi A key model compound for cellulose is methyl 4-O-methyl-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside, a dimer where one of the glucose units is methylated at the C4 position, similar to 4-O-Methyl-D-glucose. nih.gov This modification mimics the glycosidic linkage in the cellulose polymer chain.

The synthesis and crystallization of this model compound allow for high-resolution structural determination via X-ray diffraction. nih.gov Analysis of its crystal structure provides precise data on bond lengths, bond angles, and the relative orientation of the glucose units, described by interglycosidic torsional angles (φ and ψ). nih.gov These data are crucial for validating and refining computational models of the larger cellulose polymer. abo.fi For example, the crystal structure of methyl 4-O-methyl-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside shows that both glucose rings are in the standard 4C1 chair conformation and reveals a specific orientation of the hydroxymethyl groups, providing insights into the hydrogen-bonding networks that stabilize the cellulose structure. nih.gov The use of a deuterated version, such as one derived from this compound, would be particularly advantageous for NMR studies aimed at elucidating these hydrogen bond networks.

Crystallographic Data for a Cellulose Model Compound nih.gov
ParameterValue
Compoundmethyl 4-O-methyl-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside
Space GroupP2(1)
a (Å)6.6060 (13)
b (Å)14.074 (3)
c (Å)9.3180 (19)
β (°)108.95 (3)
Torsional Angle φ (O-5'─C-1'─O-4─C-4)-89.1°
Torsional Angle ψ (C-1'─O-4─C-4─C-5)-152.0°

Analytical Methodologies for 4 O Methyl D Glucose D3 Quantification and Isotopic Profiling

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) stands as a cornerstone for the analysis of 4-O-Methyl-D-glucose-d3, offering high sensitivity and the ability to differentiate between isotopologues. Various MS-based methodologies are utilized, each with specific advantages for metabolite profiling and high-resolution isotopic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantitative analysis of volatile and thermally stable compounds like methylated glucose derivatives. For the analysis of compounds such as this compound, derivatization is often necessary to increase volatility. mdpi.comnih.gov Acetylation is a common derivatization method for monosaccharides prior to GC-MS analysis. mdpi.com

In a typical GC-MS workflow, the derivatized this compound is separated from other components in a complex mixture based on its retention time on a GC column. The eluting compound is then ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass spectrometer. This allows for both identification and quantification. The mass spectra of methylated hexose (B10828440) derivatives show characteristic fragmentation patterns that can be used for their identification. mdpi.com For instance, the analysis of methylated hexoses can be performed in selective ion monitoring (SIM) mode, where specific fragment ions are monitored to enhance sensitivity and selectivity. mdpi.com

Table 1: GC-MS Parameters for Analysis of Methylated Glucose Derivatives

ParameterValue/Description
Derivatization Acetylation
GC Column Capillary columns suitable for carbohydrate analysis
Ionization Mode Electron Impact (EI)
MS Detection Selective Ion Monitoring (SIM) or Full Scan
Quantifier Ions Specific m/z fragments characteristic of the derivative
Qualifier Ions Additional characteristic m/z fragments for confirmation

This table represents typical parameters and may vary based on the specific instrument and experimental conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Resolution Isotopic Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of a wide range of molecules, including non-volatile compounds like this compound, directly from complex biological matrices. nih.govwaters.com This method offers high-resolution separation and the ability to perform detailed isotopic analysis.

In LC-MS/MS, the sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for this type of analysis. nih.gov Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by selecting a precursor ion (e.g., the molecular ion of this compound), fragmenting it, and then analyzing the resulting product ions. This process, known as multiple reaction monitoring (MRM), is highly selective and allows for accurate quantification even at very low concentrations. nih.gov

For instance, the analysis of vitamin D metabolites, which are structurally distinct but share some similarities with modified sugars, often employs LC-MS/MS for high-sensitivity quantification. nih.govwaters.comnih.govnih.govsigmaaldrich.comsigmaaldrich.com The principles of these methods, including sample preparation, chromatographic separation, and mass spectrometric detection, are applicable to the analysis of this compound.

Table 2: Representative LC-MS/MS Parameters for Metabolite Analysis

ParameterValue/Description
LC Column Reversed-phase or HILIC columns
Mobile Phase Typically a gradient of water and organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) formate. nih.govsigmaaldrich.com
Ionization Mode Electrospray Ionization (ESI), positive or negative ion mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ or [M+Na]⁺ for this compound
Product Ions Specific fragments generated from the precursor ion

This table provides a general overview of LC-MS/MS parameters, which would be optimized for the specific analysis of this compound.

Stable Isotope Dilution Analysis (SIDA) Techniques

Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for the quantification of compounds in complex mixtures. This technique relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. In the context of 4-O-Methyl-D-glucose, a deuterated or 13C-labeled version of the molecule would serve as an excellent internal standard for quantifying the unlabeled analogue. medchemexpress.com

The principle of SIDA involves adding a known amount of the isotopically labeled standard to the sample. The standard and the analyte behave identically during sample preparation, extraction, and chromatographic separation. In the mass spectrometer, the two compounds are distinguished by their different masses. The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the concentration of the analyte with high precision and accuracy. This method effectively corrects for any sample loss during preparation and for matrix effects that can suppress or enhance the ionization of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information about molecules in solution and in the solid state. It is particularly valuable for the characterization of carbohydrates and for determining the position of isotopic labels. iosrjournals.orgnih.gov

1H, 13C-Heteronuclear Single Quantum Coherence (HSQC) NMR for Structural Elucidation and Labeling Patterns

The 1H, 13C-Heteronuclear Single Quantum Coherence (HSQC) NMR experiment is a two-dimensional technique that provides correlations between directly bonded protons and carbon atoms. nih.gov This is extremely useful for assigning the proton and carbon signals in the NMR spectrum of a molecule like this compound. iosrjournals.orgslu.se

By analyzing the HSQC spectrum, one can identify which proton is attached to which carbon atom, which is fundamental for the complete structural elucidation of the molecule. hmdb.cabmrb.io For this compound, the HSQC spectrum would confirm the position of the methyl group at the C4 oxygen and could also be used to verify the location of the deuterium (B1214612) labels. The chemical shifts of the protons and carbons are sensitive to their chemical environment, and any changes due to methylation or isotopic substitution can be readily observed. slu.se

Table 3: Expected NMR Chemical Shift Ranges for Glucose Derivatives

NucleusChemical Shift Range (ppm)
Anomeric Protons (¹H) ~4.5 - 5.5
Ring Protons (¹H) ~3.0 - 4.5
Anomeric Carbons (¹³C) ~90 - 100
Ring Carbons (¹³C) ~60 - 80
Methyl Carbon (¹³C) ~50 - 60

These are approximate chemical shift ranges and can vary depending on the solvent, temperature, and specific structure of the glucose derivative.

Solid-State NMR for Complex Carbohydrate Structures

Solid-state NMR (ssNMR) is a specialized NMR technique used to study the structure and dynamics of solid materials, including complex carbohydrates like polysaccharides. nih.govccmrd.orgmdpi.com While this compound is a monosaccharide, the principles of ssNMR are relevant in the broader context of carbohydrate analysis. ssNMR can provide information about the conformation and packing of molecules in the solid state. osti.govacs.org

Sample Preparation and Derivatization Strategies for Enhanced Detection

The quantification and isotopic profiling of this compound, particularly in biological matrices, present analytical challenges due to its high polarity and low volatility. restek.com Consequently, meticulous sample preparation and chemical derivatization are indispensable prerequisites for analysis by gas chromatography-mass spectrometry (GC-MS), a common and sensitive technique for stable-isotope analysis. nih.gov These preparatory steps aim to extract the analyte from the sample matrix, remove interfering substances, and chemically modify the molecule to increase its volatility and thermal stability, making it suitable for GC analysis. restek.comyoutube.com

Sample Preparation

The initial step in the analytical workflow involves preparing the sample to isolate the analyte and minimize matrix effects. For biological samples such as plasma or cell culture media, this typically requires a small sample volume, often as little as 20 to 50 microliters. nih.govnih.gov A common primary preparation step is deproteinization, which can be achieved by protein precipitation using agents like zinc sulfate (B86663) and methanol. nih.gov Subsequent steps may include centrifugation to separate the precipitated proteins and solid-phase extraction (SPE) for further purification and concentration of the analyte before derivatization. nih.gov

Derivatization Strategies

Derivatization is a critical step that converts polar functional groups (hydroxyl groups in the case of glucose derivatives) into less polar, more volatile groups. youtube.comsemanticscholar.org This enhances chromatographic separation and detection sensitivity. For glucose and its analogues, the most common approaches involve a two-step process: oximation followed by silylation or acylation. restek.com

Oximation/Methoximation: The carbonyl group at the C1 position of glucose exists in equilibrium between an open-chain and cyclic forms. To prevent the formation of multiple isomers and thus multiple chromatographic peaks, an oximation step is employed. restek.comyoutube.com This reaction, typically using methoxyamine hydrochloride (MeOx), converts the aldehyde or keto group into a stable oxime, locking the sugar in its open-chain conformation. youtube.com This stabilization is crucial for reproducible and accurate quantification.

Silylation: Following oximation, the hydroxyl groups are derivatized through silylation. This process replaces the active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. youtube.com A common and highly volatile silylating agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.comnih.gov The resulting TMS ethers are significantly more volatile and thermally stable, making them ideal for GC-MS analysis. youtube.com The combination of methoximation and trimethylsilylation is a widely used method for the analysis of glucose, its isotopologues, and methylated analogues like 3-O-Methyl-D-glucose. nih.gov

Acylation: An alternative to silylation is acylation, where hydroxyl groups are converted to esters. This can be achieved using various reagents to form acetate (B1210297) or propionate (B1217596) derivatives. For instance, the aldonitrile pentaacetate derivative is formed through a reaction that targets both the carbonyl and hydroxyl groups. nih.govresearchgate.net Similarly, aldonitrile pentapropionate and methyloxime pentapropionate derivatives have been successfully used for the detailed analysis of deuterium enrichment in glucose by GC-MS. nih.govacs.org

The choice of derivatization strategy influences which fragment ions are produced during mass spectrometry, which is critical for isotopic profiling and quantifying deuterium enrichment at specific positions on the molecule. nih.govresearchgate.net

Table 1: Common Derivatization Strategies for GC-MS Analysis of Glucose Analogues

Derivatization MethodReagentsResulting DerivativePurpose
Methoximation + Silylation1. Methoxyamine hydrochloride (MeOx) in pyridine (B92270) 2. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Methoxime-trimethylsilyl (MO-TMS) etherStabilizes the open-chain form and increases volatility for GC-MS analysis. youtube.comnih.gov
AcetylationAcetic anhydride, PyridinePentaacetate derivativeIncreases volatility; produces characteristic fragment ions for MS analysis. nih.govresearchgate.net
PropionylationPropionic anhydridePentapropionate derivativeIncreases volatility and generates higher mass fragments, which can be useful for specific analyses. nih.govacs.org
Aldonitrile AcetylationHydroxylamine, Acetic anhydrideAldonitrile pentaacetateA two-step process that derivatizes both carbonyl and hydroxyl groups, yielding specific fragments for positional isotope analysis. nih.govresearchgate.net

Table 2: Example of Analytical Precision for a Structurally Related Compound (3-O-Methyl-D-glucose) Using GC-MS with Derivatization

AnalyteDerivatization MethodMatrixIntra-Assay Coefficient of Variation (%)Inter-Assay Coefficient of Variation (%)
3-O-Methyl-D-glucoseMethoxime-trimethylsilyl etherHuman Plasma0.1%3.7%

Data adapted from a study on 3-O-Methyl-D-glucose, demonstrating the high precision achievable with these methods. nih.gov

Research Applications of 4 O Methyl D Glucose D3 in Biological Models

In Vitro Cellular Models

The use of 4-O-Methyl-D-glucose-d3 in cultured cells provides a controlled environment to dissect the molecular mechanisms of glucose transport and its dysregulation in disease.

Cancer Cell Line Metabolism Studies

Altered glucose metabolism, often referred to as the Warburg effect, is a hallmark of many cancer cells, which exhibit increased glucose uptake to fuel their rapid proliferation. nih.govmdpi.com The use of non-metabolizable, isotopically labeled glucose analogs like this compound can be instrumental in quantifying this enhanced glucose transport activity independent of downstream metabolic events.

While direct studies specifically employing this compound in cancer cell lines are not extensively documented in the available literature, the principle of using labeled, non-metabolizable glucose analogs is well-established. For instance, studies with similar molecules are designed to measure the rate of glucose transport across the cell membrane, providing insights into the activity of glucose transporters (GLUTs). This approach allows researchers to screen for potential therapeutic agents that can inhibit glucose uptake in cancer cells, thereby starving them of a critical energy source. youtube.com The deuterated label in this compound would enable precise quantification of its uptake using techniques like mass spectrometry.

Table 1: Potential Applications of this compound in Cancer Cell Line Studies

Research Question Experimental Approach Expected Outcome
Quantifying glucose uptake rates in different cancer cell lines Incubate cells with this compound and measure intracellular concentrations over time using mass spectrometry. Determination of cell-line specific glucose transport kinetics.
Screening for inhibitors of glucose transport Treat cancer cells with potential inhibitors prior to and during incubation with this compound. Identification of compounds that reduce the uptake of the tracer, indicating inhibition of glucose transport.

Skeletal Muscle and Adipose Tissue Metabolic Investigations

Skeletal muscle and adipose tissue are key players in systemic glucose homeostasis, and their response to insulin (B600854) is critical for maintaining normal blood glucose levels. mdpi.com Insulin resistance in these tissues is a central feature of type 2 diabetes.

The application of this compound in primary cultures of skeletal muscle cells (myotubes) and adipocytes can provide valuable data on the mechanisms of insulin-stimulated glucose transport. Similar to its use in cancer cells, this tracer can quantify the rate of glucose uptake. By comparing uptake in the presence and absence of insulin, researchers can directly assess insulin sensitivity at the cellular level. While studies specifically mentioning this compound are limited, the use of its non-deuterated counterpart, 3-O-methylglucose, is a common practice in this field. elsevier.com The addition of the deuterium (B1214612) label offers the advantage of more sensitive and specific detection through mass spectrometry-based methods.

Neuronal and Glial Cell Bioenergetics

The brain is a highly metabolic organ, with neurons and glial cells having distinct but interconnected roles in energy metabolism. Glucose is the primary energy substrate for the brain, and understanding its transport and utilization is crucial for neuroscience research.

The use of this compound in primary neuronal and glial cell cultures, or in co-culture systems, can help to elucidate the specific glucose uptake capacities of these different cell types. This is particularly relevant for studying neurodegenerative diseases where metabolic dysregulation is often implicated. By tracing the uptake of this compound, researchers can investigate how disease-related stressors or genetic mutations affect the ability of neurons and glia to acquire glucose from their environment.

In Vivo Non-Clinical Animal Models

In vivo studies are essential for understanding how cellular metabolic processes are integrated at the whole-organism level. This compound can be administered to animal models to trace glucose distribution and uptake in various tissues under different physiological and pathological conditions.

Rodent Models for Systemic Metabolic Profiling

Rodent models, such as mice and rats, are widely used to study metabolic diseases like obesity and diabetes. The administration of this compound to these animals, followed by the analysis of tissue and plasma samples, can provide a snapshot of whole-body glucose dynamics.

For example, in a mouse model of type 2 diabetes, researchers could inject this compound and then measure its accumulation in tissues like skeletal muscle, adipose tissue, and liver. nih.gov A lower accumulation of the tracer in insulin-sensitive tissues compared to control animals would be indicative of insulin resistance. The stable isotope label allows for precise quantification and differentiation from endogenous glucose.

Table 2: Illustrative Findings from In Vivo Rodent Studies Using Glucose Tracers

Animal Model Intervention Key Finding Related to Glucose Transport
Diet-induced obese mice Treatment with an insulin-sensitizing drug Increased uptake of a glucose tracer in skeletal muscle and adipose tissue, indicating improved insulin sensitivity. nih.gov

Invertebrate Models (e.g., Drosophila) for Metabolic Regulation Studies

The fruit fly, Drosophila melanogaster, has emerged as a powerful model organism for studying the fundamental principles of metabolic regulation due to its genetic tractability and the conservation of key metabolic pathways with mammals. nih.govnih.gov

While the direct application of this compound in Drosophila is not widely reported, the use of labeled nutrients is a common technique to trace metabolic fluxes. Administering this compound in the diet of flies would allow researchers to study glucose absorption in the gut and its distribution to various tissues, such as the fat body (the fly equivalent of the liver and adipose tissue). This approach could be used to investigate the genetic and molecular basis of nutrient sensing and metabolic homeostasis. For instance, one could examine how mutations in genes involved in insulin signaling affect the uptake and distribution of this glucose analog throughout the organism. researchgate.net

Emerging Perspectives and Future Directions in 4 O Methyl D Glucose D3 Research

Integration with Multi-Omics Approaches (e.g., Metabolomics, Proteomics)

The use of stable isotope-labeled compounds like 4-O-Methyl-D-glucose-d3 is becoming increasingly integral to multi-omics research, which combines data from various "-omics" fields to provide a comprehensive understanding of biological systems. nih.govnih.govmdpi.com In metabolomics, which is the large-scale study of small molecules or metabolites, this compound can serve as a tracer to delineate metabolic pathways and quantify fluxes. By tracking the journey of the deuterated methyl group through various biochemical reactions, researchers can gain insights that are complementary to the static snapshots provided by traditional metabolomic profiles. nih.gov

When integrated with proteomics—the study of proteins—the data from this compound tracing can link metabolic changes to the expression and activity of specific enzymes and transporters. For example, observing the accumulation of a deuterated metabolite could be correlated with changes in the abundance of an enzyme responsible for its synthesis, as measured by proteomic techniques. This integrated approach is powerful for identifying novel biomarkers and understanding the dysregulation of metabolic pathways in various conditions. nih.govseer.bio Multi-omics strategies that incorporate data from genomics, transcriptomics, proteomics, and metabolomics can help decipher causal associations and provide a more holistic view of metabolic processes. nih.govmdpi.com

Below is a table outlining how this compound can be integrated into different omics fields.

Omics FieldRole of this compoundPotential Insights
Metabolomics Acts as a metabolic tracer to follow specific pathways.Quantification of metabolic flux, identification of active biochemical pathways, and discovery of novel metabolites derived from the tracer.
Proteomics Helps correlate metabolic activity with protein expression.Identification of enzymes and transporters involved in the metabolism of the tracer and understanding how their expression levels affect metabolic flow.
Transcriptomics Links metabolic changes to gene expression.Understanding the regulatory networks that control metabolic pathways by correlating tracer metabolism with the expression levels of relevant genes.

Development of Novel Tracer Methodologies

The development of novel tracer methodologies is crucial for advancing metabolic research. Stable isotope-labeled tracers, such as this compound, offer a safe, non-radioactive alternative for studying metabolic kinetics in vivo and in vitro. medchemexpress.com The core principle of tracer methodology involves introducing a labeled substance (the tracer) to follow the metabolic fate of a naturally occurring molecule (the tracee). nih.gov Two fundamental models are the tracer dilution model, which measures the rate of appearance of a substance, and the tracer incorporation model, which measures the rate of synthesis of a product from a labeled precursor. researchgate.net

This compound is particularly useful because the methyl group at the 4-O position can prevent it from entering certain metabolic pathways that unmodified glucose would, such as glycolysis. This feature allows researchers to isolate and study specific processes like glucose transport across membranes. Unlike 2-deoxy-D-glucose, which is trapped in cells after phosphorylation, analogs like 3-O-methyl-D-glucose (a similar compound) are not phosphorylated and can equilibrate across the cell membrane, making them suitable for studying transport kinetics. revvity.co.jp The deuterium (B1214612) (d3) label provides a distinct mass shift that can be easily detected by mass spectrometry, enabling precise quantification of the tracer and its metabolic products. Future developments may focus on using this tracer in dynamic metabolic profiling and creating more complex, multi-isotope labeling strategies to simultaneously probe different aspects of carbohydrate metabolism.

The following table compares different types of glucose-based tracers used in metabolic research.

Tracer TypeLabelMetabolic FatePrimary Application
D-Glucose 13C, 3HMetabolized through glycolysis and other primary pathways.Measuring overall glucose metabolism and flux into various pathways (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway).
2-deoxy-D-glucose 14C, 3HTransported and phosphorylated, but not further metabolized (trapped).Measuring glucose uptake rate in cells. revvity.co.jp
3-O-Methyl-D-glucose 14C, 3HTransported but not phosphorylated or metabolized. revvity.co.jpnih.govStudying glucose transport kinetics across cell membranes. revvity.co.jpnih.gov
This compound 2H (Deuterium)Transported; methylation at C4 position restricts entry into certain metabolic pathways.Isolating specific transport or enzymatic processes; tracing the fate of the methyl group in carbohydrate modification.

Application in Elucidating Carbohydrate-Mediated Biological Processes (e.g., Hemicellulose Degradation)

This compound has significant potential as a tool for studying complex carbohydrate-mediated processes, such as the degradation of hemicellulose. Hemicellulose is a major component of plant cell walls and is a complex heteropolymer composed of various sugars, including a backbone of β-1,4-linked xylopyranose residues. nih.govmdpi.com This backbone is often substituted with side chains, including 4-O-methyl glucuronic acid (MeGlcA). nih.gov The presence and modification of these side chains are critical for the structure of hemicellulose and influence its enzymatic breakdown. nih.gov

Enzymes involved in hemicellulose degradation, such as α-glucuronidases, must specifically recognize and cleave these side chains to allow other enzymes, like xylanases, to access the xylan (B1165943) backbone. nih.gov Studies have shown that the 4-O-methylation is crucial for this enzymatic recognition process. nih.gov By using this compound as a substrate or precursor in microbial or enzymatic assays, researchers could trace the specific steps of hemicellulose deconstruction. For example, tracking the release of deuterated fragments could help identify the activity of specific enzymes in complex microbial communities found in environments like the rumen, where microbes efficiently break down plant fibers. mdpi.com This approach can provide detailed insights into the mechanisms of biomass degradation, which is relevant for biofuel production and understanding nutrient cycling.

Potential for Understanding Metabolic Reprogramming in Disease States (non-clinical)

Metabolic reprogramming, a hallmark of many diseases, involves fundamental shifts in cellular metabolic pathways to meet the energetic and biosynthetic demands of a pathological state. nih.gov For instance, many conditions are characterized by altered glucose metabolism, such as a switch from mitochondrial oxidative phosphorylation to glycolysis. nih.govmdpi.comresearchgate.net Understanding these shifts is a major focus of non-clinical disease research.

Glucose analogs like this compound can be valuable research tools in this area. Because it is transported into cells but may not be fully metabolized through central pathways like glycolysis, it allows for the specific investigation of glucose transport and upstream enzymatic modifications that may be altered during metabolic reprogramming. mdpi.comresearchgate.net For example, in non-clinical models of neurodegenerative diseases where glucose uptake and metabolism are known to be dysfunctional, this tracer could be used to quantify changes in glucose transporter activity independent of downstream metabolic events. mdpi.comresearchgate.net By tracing the fate of the deuterated label, researchers can gain a clearer picture of how specific aspects of carbohydrate metabolism are rewired in disease, potentially revealing new targets for therapeutic intervention. nih.govd-nb.info

Q & A

Basic Research Questions

Q. What is the role of 4-O-Methyl-D-glucose-d3 in studying glucose transport mechanisms in mammalian cells?

  • Methodological Answer : this compound is a deuterated, non-metabolizable glucose analog used to track glucose uptake and transport without interference from metabolic pathways. Researchers employ radiolabeled or isotopically enriched versions of this compound in competitive inhibition assays. For example, in cell culture studies, it is combined with fluorescent glucose tracers (e.g., 2-NBDG) to quantify transporter affinity via LC-MS/MS. The deuterium labeling enhances detection sensitivity in mass spectrometry, allowing precise quantification of glucose flux .

Q. How can researchers distinguish this compound from structurally similar methylated glucose derivatives?

  • Methodological Answer : Differentiation relies on analytical techniques such as:

  • NMR Spectroscopy : Deuterium incorporation at specific positions (e.g., C-2, C-3, or C-4) generates distinct splitting patterns in 1H^1H- and 13C^13C-NMR spectra .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements (<1 ppm error) confirm the molecular formula (C7_7H11_{11}D3_3O6_6) and isotopic purity .
  • Chromatographic Retention Time : Reverse-phase HPLC with a hydrophilic interaction liquid chromatography (HILIC) column separates methylated isomers based on polarity differences .

Q. What analytical parameters are critical for validating this compound in metabolic studies?

  • Methodological Answer :

ParameterMethodAcceptable Range
Isotopic PurityLC-MS/MS with deuterium-enriched internal standards≥98%
Stability in Biological MatricesLong-term storage (-80°C) with protease inhibitors<5% degradation over 6 months
Detection LimitTriple-quadrupole MS in MRM mode0.1–1.0 nM

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve isotopic incorporation?

  • Methodological Answer : Synthesis involves deuteration of glucose precursors using deuterium oxide (D2_2O) under acidic catalysis. Key steps:

  • Deuterium Exchange : React D-glucose with D2_2O and trifluoroacetic acid at 60°C for 24 hours to replace hydroxyl protons with deuterium .
  • Methylation : Use methyl iodide (CD3_3I) in a dry DMF solvent system to introduce the 4-O-methyl group. Anhydrous conditions prevent isotopic dilution .
  • Purification : Silica gel chromatography with ethyl acetate/methanol gradients removes unreacted precursors. Monitor deuterium content via 2H^2H-NMR .

Q. What strategies resolve contradictions in metabolic flux data when using this compound in complex biological systems?

  • Methodological Answer : Contradictions often arise from isotopic dilution or compartment-specific metabolism. Solutions include:

  • Compartmental Modeling : Use software like INCA or OpenFLUX to account for subcellular deuterium redistribution .
  • Isotopic Tracer Pulse-Chase Experiments : Compare short-term (<1 hour) and long-term (>6 hours) labeling to distinguish transport from storage .
  • Cross-Validation : Pair LC-MS/MS data with 2H^2H-NMR to confirm labeling patterns in glycolysis intermediates .

Q. How does the deuterium labeling in this compound affect its physicochemical properties compared to the non-deuterated form?

  • Methodological Answer : Deuterium alters hydrogen bonding and solubility:

  • Solubility : Reduced aqueous solubility (∼15% lower) due to stronger D-O bonds, requiring solvent optimization (e.g., DMSO:PBS mixtures) for in vitro assays .
  • Thermodynamic Stability : Higher activation energy for degradation (e.g., ∼2 kcal/mol increase in Arrhenius plots) enhances shelf-life .
  • Chromatographic Behavior : Slightly longer retention times in HILIC columns due to reduced polarity .

Q. What experimental designs mitigate interference from endogenous glucose when quantifying this compound in vivo?

  • Methodological Answer :

  • Stable Isotope Dilution Assays : Co-administer 13C^13C-glucose as an internal standard to normalize background signals .
  • Dual-Tracer Protocols : Combine this compound with fluorodeoxyglucose (FDG) for PET imaging, then subtract FDG signals using compartmental kinetic models .
  • Depletion of Endogenous Glucose : Fast animals for 12–24 hours pre-experiment or use glucose clamp techniques .

Data Analysis and Validation

Q. How should researchers validate the absence of metabolic conversion of this compound in long-term studies?

  • Methodological Answer :

  • Metabolomic Profiling : Use untargeted LC-HRMS to screen for deuterated metabolites (e.g., lactate-d3 or acetyl-CoA-d3) .
  • Enzymatic Assays : Incubate the compound with hexokinase/glucose-6-phosphatase and measure ATP consumption via luminescence assays .
  • Isotope Ratio Monitoring : Track 2H^2H/1H^1H ratios in extracellular media over time using isotope ratio mass spectrometry (IRMS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.